1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid

Description

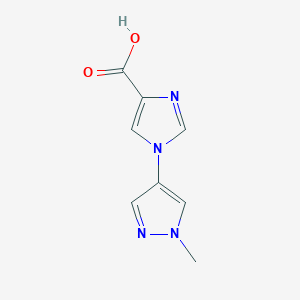

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHLHVFZFUTGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclocondensation of appropriate hydrazines with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the imidazole ring. Industrial production methods often employ optimized conditions to ensure high yield and purity, such as the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Major Products: These reactions typically yield products such as substituted pyrazoles, imidazoles, and various functionalized derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It also interacts with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole-Carboxylic Acids

1-Phenyl-1H-imidazole-4-carboxylic Acid

- Structure : A phenyl group replaces the pyrazole substituent at the imidazole nitrogen.

- Properties : Higher lipophilicity (log P ≈ 1.5) compared to the target compound due to the aromatic phenyl group. The pKa of the carboxylic acid is ~2.8, slightly lower than typical imidazole-4-carboxylic acids, attributed to electron-withdrawing effects of the phenyl group .

- Applications : Used as a building block for kinase inhibitors and anti-inflammatory agents.

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid

- Structure : A pyrimidine ring replaces the pyrazole substituent.

- Properties : Increased molecular weight (190.16 g/mol vs. 206.18 g/mol for the target compound) and lower solubility in polar solvents due to the pyrimidine’s planar structure. The pKa is comparable (~3.1) .

- Applications : Explored in nucleotide analog synthesis and as a ligand in metal-organic frameworks.

Pyrazole-Carboxylic Acids

1-Methyl-1H-pyrazole-4-carboxylic Acid

- Structure : Lacks the imidazole ring; only a methyl-pyrazole-carboxylic acid.

- Properties : Lower molecular weight (140.13 g/mol) and higher acidity (pKa ~1.9) due to the absence of the electron-donating imidazole ring. Log P ≈ -0.3, indicating greater hydrophilicity .

- Synthesis : Prepared via Vilsmeier reaction followed by oxidation .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid

- Structure: Features an allyl group and amino substituent on the pyrazole ring.

- Properties: Enhanced hydrogen-bonding capacity due to the amino group, improving crystallinity. The carboxylic acid pKa (~2.5) is less acidic than the target compound due to resonance stabilization from the amino group .

Hybrid Pyrazole-Imidazole Derivatives

1-Methyl-4-(1-methyl-1H-imidazole-2-amido)-1H-pyrrole-2-carboxylic Acid

Data Table: Key Properties of Selected Compounds

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines pyrazole and imidazole rings, which are well-known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating enzyme function, and influencing cellular signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For example, in vitro studies have shown that it can reduce cell viability in various cancer cell lines. One study reported an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Comparative studies show that it outperforms some conventional antibiotics in specific assays .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It inhibits key inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on a panel of human tumor cell lines, revealing selective toxicity towards ovarian and renal cancer cells .

- Antimicrobial Activity : In a comparative analysis, the compound exhibited superior inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

- Anti-inflammatory Mechanism : Research indicated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.